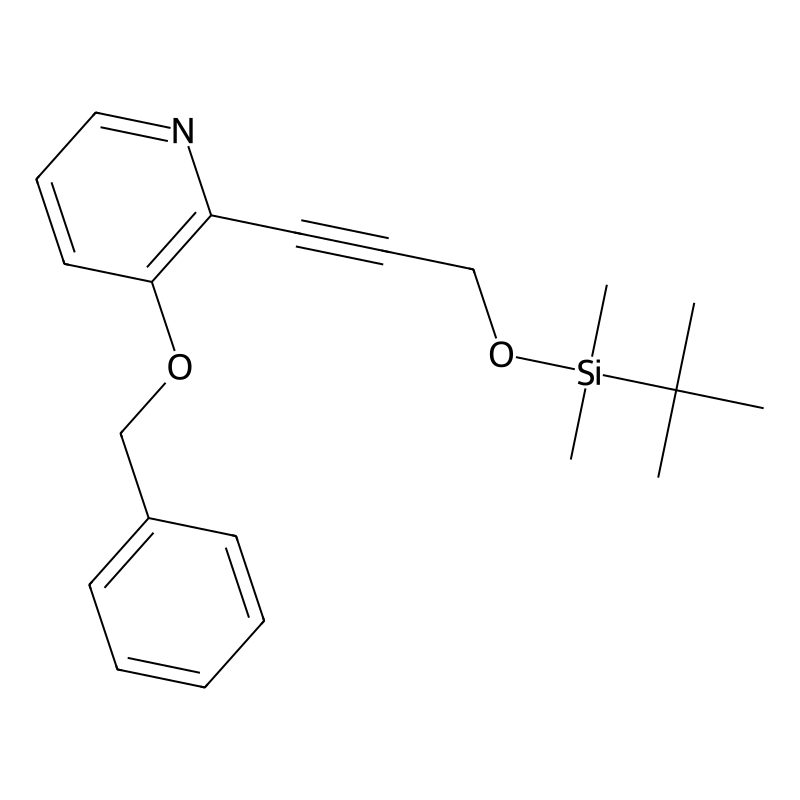

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a benzyloxy group and a tert-butyldimethylsilyl ether. Its empirical formula is and it has a molecular weight of 353.53 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.

As this compound is likely a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

- Alkynes can be slightly reactive and should be handled with care.

- Organic compounds, in general, should be handled with appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated area.

The synthesis of 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine typically involves several steps:

- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine core can be synthesized through cyclization reactions.

- Introduction of the Benzyloxy Group: This can be achieved via nucleophilic substitution on a suitable halide or through coupling reactions.

- Alkyne Functionalization: The tert-butyldimethylsilyl ether can be introduced using silylation techniques, often employing reagents like tert-butyldimethylsilyl chloride.

- Final Assembly: The alkyne moiety is then integrated into the structure through coupling reactions or other suitable methods .

Due to its unique structure, 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine holds promise in various applications:

- Pharmaceutical Development: Its potential as a drug candidate targeting specific biological pathways.

- Chemical Research: As a building block for synthesizing more complex molecules in organic chemistry.

- Material Science: Possible applications in developing new materials with tailored properties due to its unique functional groups .

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding how structural modifications influence biological activity and could guide further optimization of the compound for therapeutic purposes. Investigating its interactions with biomolecules may reveal insights into its mechanism of action and potential side effects .

Several compounds share structural similarities with 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Benzyloxy-pyridine | Contains a benzyloxy group | Lacks alkyne functionality |

| 4-Tert-butyldimethylsilyl-pyridine | Tert-butyldimethylsilyl group attached to pyridine | Does not have a benzyloxy substituent |

| 2-(Propynyl)pyridine | Features an alkyne but no silyl or benzyloxy groups | Simpler structure lacking additional functional groups |

These comparisons highlight how the presence of both the benzyloxy and tert-butyldimethylsilyl groups in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine distinguishes it from other compounds, potentially enhancing its reactivity and biological profile .

Copper-Free Sonogashira Protocols for Alkyne Functionalization

The Sonogashira reaction represents a cornerstone in alkyne functionalization, enabling C–C bond formation between terminal alkynes and aryl/vinyl halides. Recent advancements in copper-free protocols have eliminated reliance on pyrophoric reagents, enhancing scalability and safety. For 3-(benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine, a copper-free strategy employing palladium catalysts with optimized ligand systems is critical.

Key innovations include the use of [DTBNpP] Pd(crotyl)Cl (P2), a preformed, air-stable precatalyst that bypasses in situ ligand formation. This system demonstrates superior efficiency compared to classical Pd(PPh₃)₄, achieving yields up to 97% under mild conditions (room temperature, DMSO solvent, TMP base). The steric bulk of di-tert-butylneopentylphosphine (DTBNpP) stabilizes low-coordinate Pd(0) intermediates, accelerating oxidative addition and reductive elimination steps.

Table 1: Comparative Efficiency of Sonogashira Catalysts

| Catalyst System | Substrate Scope | Yield (%) | Conditions |

|---|---|---|---|

| Pd(PPh₃)₄, CuI | Limited to activated | 0 | THF, DABCO, rt |

| P1 (π-allyl Pd) | Electron-deficient | 52 | THF, DABCO, rt |

| P2 ([DTBNpP]Pd(crotyl)Cl) | Broad (aromatic, heteroaromatic) | 75 | DMSO, TMP, rt |

Palladium Catalysis with DTBNpP Ligand Systems

The DTBNpP ligand’s steric and electronic properties are pivotal. Its tert-butyl and neopentyl groups create a cone-shaped coordination sphere, favoring monoligated Pd(0) species that enhance oxidative addition with sterically hindered substrates. In the synthesis of the target compound, this facilitates coupling of 3-bromo-2-(benzyloxy)pyridine with 3-((tert-butyldimethylsilyl)oxy)prop-1-yne under copper-free conditions.

Critical parameters include:

- Solvent: DMSO enhances reaction kinetics by stabilizing charged intermediates.

- Base: TMP (2,2,6,6-Tetramethylpiperidine) minimizes protodesilylation and promotes deprotonation of terminal alkynes.

- Catalyst Loading: 2.5 mol% P2 achieves full conversion within 18 hours, outperforming Pd(PPh₃)₄.

Regioselective Hydroamination of Alkynes

Titanium(IV)-Mediated N-Silylenamine Formation

Hydroamination of terminal alkynes with N-silylamine under titanium(IV) catalysis generates N-silylenamines, versatile intermediates for pyridine synthesis. For 3-(benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine, this step enables regioselective installation of the silyl-protected alkyne moiety.

The titanium(IV) bis(amidate)bis(amido) precatalyst promotes anti-Markovnikov addition via a four-membered transition state, favoring C–N bond formation at the less substituted carbon. Key steps include:

- Coordination: Alkyne binds to Ti(IV) center.

- Insertion: Amine attacks the less substituted carbon.

- Protonolysis: Regenerates Ti(IV) catalyst and releases N-silylenamine.

Optimized Conditions:

- Catalyst: 5 mol% Ti(IV) precatalyst.

- Additives: CsF (0.05 equiv) activates N–Si bonds; 3 Å molecular sieves remove H₂O.

- Solvent: THF or DMSO.

α,β-Unsaturated Carbonyl Addition and Oxidative Cyclization

The N-silylenamine intermediate undergoes cycloaddition with α,β-unsaturated carbonyls (e.g., chalcones) to form pyridine precursors. Oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the six-membered ring.

Mechanistic Pathway:

- Nucleophilic Attack: N-Silylenamine adds to the α-carbon of the carbonyl.

- Ring Closure: Intramolecular cyclization forms the pyridine core.

- Oxidation: DDQ abstracts electrons, aromatizing the ring.

Yield Optimization:

- Solvent: DMSO increases reaction rate (78% yield vs. 43% in THF).

- Scale: Gram-scale synthesis achieves >1 g product with minimal yield loss.

Silylation Methodologies

Zinc-Catalyzed Silylation of Pyridine Derivatives

Zinc triflate (Zn(OTf)₂) catalyzes silylation of pyridine derivatives at the meta position, avoiding competing silylation of methyl groups (as seen in picolines). For 3-(benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine, this step installs the tert-butyldimethylsilyl (TBS) ether.

Proposed Mechanism:

- Coordination: Pyridine binds to Zn²⁺, generating a pyridinium silyl cation.

- Transfer: TBS group transfers to the meta carbon.

- Byproduct Formation: Excess silane may yield disubstituted products or diazaditwistane dimers.

Reaction Parameters:

- Catalyst: 16 mol% Zn(OTf)₂.

- Silane: Et₃SiH or Me₂PhSiH.

- Byproducts: 3,5-Bis-silylated pyridines (10–20%).

Electrophilic Aromatic Substitution Pathways for Silyl Ether Installation

Brønsted acid-promoted silylation enables direct C–H functionalization. Strong acids like Brookhart’s acid (B(C₆F₅)₃) protonate hydrosilanes, generating silylium ions that react with electron-rich arenes.

Key Features:

- Regioselectivity: Silylation occurs at the meta position of pyridine derivatives.

- Catalyst: FeCl₂/NaBArF₄ (0.5 mol%) in 2-MeTHF.

- Yield: Up to 96% for indoles; pyridines require higher temperatures.

Alternative Pyridine Core Assembly

Zirconium/Nickel-Catalyzed Alkyne-Nitrile Coupling

For complex pyridine architectures, zirconium or nickel catalysts enable [2+2+2] cycloadditions between alkynes and nitriles. Zirconium complexes with redox-active anthracene ligands mediate oxidative coupling, forming pyrimidines or pyridines.

Nickel-Catalyzed Pathway:

- Azanickelacycle Formation: Alkyne-nitrile coupling generates a key intermediate.

- Cyclization: Reductive elimination forms the pyridine ring.

- Scope: Broad compatibility with electron-deficient alkynes and aryl nitriles.

Zirconium-Catalyzed Pathway:

- Oxidative Coupling: Alkynes and nitriles couple to form azazirconacyclopentadiene.

- Reductive Elimination: Liberates pyrimidine or pyridine.

- Selectivity: Anthracene ligands stabilize intermediates, favoring pyrimidines.

Table 2: Catalytic Cycloaddition Performance

| Catalyst | Substrates | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Ni/BPh₃ | Alkyne-nitrile | Fused pyridines | 53–96 | 90°C, Lewis acid |

| Zr(IV)/anthracene | Alkyne-arylnitrile | Pyrimidines | 53–78 | 90°C, benzene |

The alkyne moiety in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine represents a highly versatile functional group capable of undergoing diverse chemical transformations. Terminal alkynes, in particular, exhibit unique reactivity patterns that make them valuable synthetic intermediates in organic chemistry [1] [2].

Huisgen Cycloadditions with Azides

The Huisgen cycloaddition represents one of the most important transformations available to terminal alkynes, forming 1,2,3-triazole rings through [3+2] cycloaddition with organic azides. This transformation has gained prominence as a cornerstone reaction in click chemistry applications [1] [3].

Mechanistic Considerations

The uncatalyzed thermal Huisgen cycloaddition proceeds through a concerted 1,3-dipolar cycloaddition mechanism between the azide and alkyne components [2] [4]. Under thermal conditions, this reaction typically requires elevated temperatures (above 100°C) and produces mixtures of 1,4- and 1,5-regioisomeric triazoles with poor selectivity [1] [3]. The reaction exhibits an asynchronous one-step mechanism with very low polar character, as demonstrated by computational studies showing activation energies of approximately 18.5-18.8 kcal/mol for both regioisomeric pathways [5].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed variant, known as CuAAC, revolutionized the synthetic utility of this transformation by providing exceptional regioselectivity for 1,4-disubstituted triazoles [1] [6] [7]. The mechanism involves the formation of dinuclear copper(I)-acetylide complexes as key intermediates [8] [5]. The active catalyst comprises copper in the +1 oxidation state, which coordinates to the terminal alkyne in a π-fashion, significantly increasing the acidity of the terminal proton and facilitating formation of stable μ-acetylide copper(I) intermediates [7].

Mechanistic studies have revealed that the CuAAC reaction proceeds through a stepwise pathway rather than a concerted cycloaddition [8] [5]. The process begins with reduction of copper(II) salts to the active copper(I) species, followed by alkyne coordination and deprotonation to form the copper-acetylide complex. Subsequent azide coordination and cycloaddition occurs in a single concerted step, contrary to earlier proposed two-step mechanisms [8]. The reaction shows second-order kinetics, being first-order in both copper and substrate concentrations [7].

Substrate Scope and Functional Group Compatibility

The CuAAC reaction demonstrates remarkable tolerance for diverse functional groups, making it particularly suitable for complex molecular architectures [6] [7]. For compounds containing multiple protecting groups such as 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine, the mild reaction conditions (room temperature, aqueous or organic solvents) ensure compatibility with both benzyloxy and silyl ether functionalities [1] [3].

Transition Metal-Mediated Alkyne Functionalization

Beyond cycloaddition reactions, the alkyne functionality in this compound can participate in various transition metal-catalyzed transformations that enable carbon-carbon and carbon-heteroatom bond formation [9] [10].

Palladium-Catalyzed Processes

Palladium catalysts facilitate numerous alkyne functionalization reactions through distinctive mechanistic pathways [9] [10] [11]. The most common approach involves π-coordination of the alkyne to palladium(II), followed by nucleophilic attack or migratory insertion processes. In the case of alkynyl ketones and related systems, palladium-catalyzed carbocyclization can occur through formation of palladium enolate intermediates [11].

Recent mechanistic studies have clarified that palladium-catalyzed alkyne functionalization often proceeds through initial coordination to the carbonyl group rather than direct alkyne activation [11]. This pathway involves deprotonation assisted by palladium(II) acetate ligands, generating palladium enolate species that subsequently coordinate to the alkyne moiety. The resulting alkyne-coordinated palladium enolate undergoes intramolecular carbopalladation to form vinylpalladium intermediates [11].

For aryl(alkyl)alkynes, palladium-catalyzed arylation typically shows β-addition regioselectivity, forming carbon-carbon bonds at the alkyl-substituted carbon [12]. However, recent developments have demonstrated that ligand choice can reverse this regioselectivity to achieve α-addition, providing access to 1,1-diarylalkenes [12].

Rhodium-Catalyzed Transformations

Rhodium catalysts offer complementary reactivity patterns for alkyne functionalization, particularly in C-H activation and hydrogenation processes [13] [14] [15]. Rhodium(III) complexes can catalyze ortho C-H alkynylation of aromatic compounds at room temperature, representing an efficient protocol for synthesizing functionalized alkynes [13].

The mechanism of rhodium-catalyzed alkyne hydrogenation involves coordination of both hydrogen and alkyne to the metal center, followed by migratory insertion and reductive elimination steps [14] [16]. Studies have shown that alkyne hydrogenation proceeds significantly faster than alkene hydrogenation (approximately 40-fold), with the turnover-limiting step being oxidative addition of hydrogen to the alkyne-bound complex [14].

Gold-Catalyzed Reactions

Gold catalysts exhibit unique π-acidic properties that enable selective alkyne activation for cyclization and functionalization reactions [17] [18]. Gold(I) and gold(III) complexes can catalyze four-component multifunctionalization of internal alkynes, efficiently breaking carbon-carbon triple bonds and forming multiple new chemical bonds in a single transformation [17].

The mechanism involves gold-mediated π-activation of the alkyne, followed by nucleophilic addition and oxidative functionalization processes [17]. The regioselectivity of these transformations can be controlled through the use of site-directing functional groups, such as phosphonate or carboxylate moieties, which interact directly with the alkyne to influence the reaction outcome [17].

Silyl Ether Stability

The tert-butyldimethylsilyl (TBS) protecting group in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine provides exceptional stability under a wide range of reaction conditions while remaining selectively cleavable under specific deprotection protocols [19] [20] [21].

Acid/Base-Labile Protection-Deprotection Dynamics

Stability Profile

The TBS protecting group exhibits remarkable stability compared to other silyl ether protecting groups. Relative stability studies have established the following hierarchy under acidic conditions: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [22] [23]. Under basic conditions, the stability order is: TMS (1) < TES (10-100) < TBS ≈ TBDPS (20,000) < TIPS (100,000) [22] [23].

This exceptional stability arises from the steric bulk of the tert-butyl group, which provides significant protection around the silicon center [24] [19]. The TBS group remains stable to 80% acetic acid, 50% trifluoroacetic acid, and harsh acidic conditions used for isopropylidene or benzylidene acetal installation and removal [24] [20].

Fluoride-Mediated Deprotection

The most common and efficient method for TBS deprotection involves treatment with fluoride sources, particularly tetrabutylammonium fluoride (TBAF) [25] [26] [27]. The mechanism proceeds through nucleophilic attack of fluoride ion on the silicon center, forming pentacoordinated silicon intermediates [28] [29]. The driving force for this reaction is the formation of the exceptionally strong silicon-fluoride bond (approximately 30 kcal/mol stronger than the silicon-oxygen bond) [22] [30].

Recent developments have introduced catalytic fluoride-mediated deprotection protocols that use substoichiometric amounts of TBAF (as low as 0.1 equivalents) under buffered conditions (pH 7.1) [26]. These mild conditions prove particularly valuable for acid- and base-sensitive substrates, addressing limitations of traditional TBAF-mediated deprotections that require stoichiometric fluoride and can generate strongly basic conditions [26] [31].

Acid-Catalyzed Deprotection

Acid-catalyzed deprotection of TBS ethers typically proceeds through protonation of the oxygen atom, followed by nucleophilic displacement [28]. The mechanism involves formation of pentavalent silicon intermediates, similar to fluoride-mediated pathways but with different nucleophiles [28]. Common acidic reagents include hydrochloric acid in methanol, camphorsulfonic acid, and para-toluenesulfonic acid [28] [32].

Selectivity in acid-catalyzed deprotection often depends on steric factors, with primary TBS ethers being more readily cleaved than secondary or tertiary analogues [28]. This selectivity can be exploited for differential deprotection in molecules containing multiple silyl protecting groups [25] [33].

Novel Deprotection Methods

Alternative deprotection strategies have been developed to address specific synthetic challenges. Iron(III) tosylate catalyzes TBS deprotection under mild conditions with excellent chemoselectivity, enabling selective removal of TBS groups in the presence of TBDPS and tert-butoxycarbonyl (BOC) protecting groups [34]. Gold(III) catalysts (sodium tetrachloroaurate dihydrate) provide another mild deprotection method with high selectivity for aliphatic versus aromatic TBS ethers [35].

Reductive deprotection using Wilkinson's catalyst and catecholborane offers unique selectivity profiles, particularly useful for removing TES groups in the presence of TBS protection [36]. This method proceeds through a fundamentally different mechanism involving borane-mediated reduction rather than nucleophilic substitution [36].

Benzyloxy Group Modifications

The benzyloxy protecting group in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine provides robust protection for the phenolic hydroxyl while remaining cleavable under specific hydrogenolytic conditions [37] [38] [39].

Hydrogenolytic Cleavage Strategies

Catalytic Hydrogenolysis

Catalytic hydrogenolysis using hydrogen gas and palladium on carbon represents the most reliable and widely used method for benzyl ether deprotection [37] [38] [39] [40]. The reaction proceeds under mild conditions (room temperature, atmospheric pressure) and typically provides high yields with clean product formation [39] [40].

The mechanism involves coordination of both hydrogen and the benzyl ether substrate to active sites on the palladium surface [37] [38]. The process begins with oxidative addition of the benzyl ether to the palladium(0) catalyst, forming a palladium(II) complex [38]. Subsequent hydrogen coordination and transfer facilitates cleavage of the carbon-oxygen bond, leading to formation of the free alcohol and toluene as products [38] [40].

Recent mechanistic studies suggest that the process involves surface-mediated activation rather than classical organometallic oxidative addition-reductive elimination cycles [41]. The heterogeneous nature of the palladium catalyst creates multiple coordination environments that facilitate both hydrogen activation and substrate binding [41].

Selectivity and Functional Group Compatibility

Benzyl ether hydrogenolysis demonstrates excellent selectivity and functional group tolerance under standard conditions [39] [42]. The reaction is compatible with esters, ethers, and most nitrogen-containing functionalities [37] [43]. However, the presence of other reducible groups (alkenes, alkynes, nitro groups) can compete for hydrogen and catalyst, leading to undesired side reactions [37] [42].

For substrates containing both benzyl ethers and silyl protecting groups, careful optimization of reaction conditions can achieve selective deprotection [43] [42]. Studies have shown that benzyl ether cleavage can proceed without affecting TBS or other acid-stable silyl protecting groups, provided that strongly acidic conditions are avoided [43].

Transfer Hydrogenation Methods

Transfer hydrogenation offers an attractive alternative to direct hydrogenolysis, avoiding the need for hydrogen gas handling [37] [44]. Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate [37] [44]. The mechanism involves transfer of hydrogen from the donor molecule to the benzyl ether substrate, mediated by the palladium catalyst [44].

The use of 1,4-cyclohexadiene as a hydrogen donor has proven particularly effective, providing rapid and clean deprotection under mild conditions [37]. This method proves especially valuable for scale-up processes where hydrogen gas handling presents safety concerns [37].

Alternative Deprotection Strategies

Several non-hydrogenolytic methods have been developed for specific applications where standard conditions prove unsuitable [45] [46] [47]. Lewis acid-mediated cleavage using boron trichloride in the presence of cation scavengers (such as pentamethylbenzene) enables deprotection at low temperatures (-78°C) without affecting acid-labile groups [45].

Electrochemical oxidation provides another mild alternative, enabling benzyl ether cleavage under neutral conditions without requiring harsh reagents [46] [47]. This method proves particularly valuable for base-sensitive substrates where traditional methods might cause unwanted side reactions [47].

Wikipedia

Dates

Explore Compound Types